molecular formula C10H15NO B2446168 N-(1-ethynylcyclohexyl)acetamide CAS No. 2940-32-1

N-(1-ethynylcyclohexyl)acetamide

Cat. No.: B2446168
CAS No.: 2940-32-1
M. Wt: 165.236
InChI Key: RRPJVYPPPCRHRE-UHFFFAOYSA-N
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Description

N-(1-ethynylcyclohexyl)acetamide is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol It is a derivative of acetamide, featuring an ethynyl group attached to a cyclohexyl ring

Scientific Research Applications

N-(1-ethynylcyclohexyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

Acetamide, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is suspected of causing cancer .

Future Directions

There is potential for future research into the synthesis and pharmacological activities of phenoxy acetamide and its derivatives, which could include “N-(1-ethynylcyclohexyl)acetamide”. This research could lead to the development of new therapeutic candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethynylcyclohexyl)acetamide typically involves the reaction of 1-ethynylcyclohexylamine with acetic anhydride or acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride or acetyl chloride. The general reaction scheme is as follows:

  • Reaction with Acetic Anhydride: : [ \text{1-ethynylcyclohexylamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

  • Reaction with Acetyl Chloride: : [ \text{1-ethynylcyclohexylamine} + \text{Acetyl Chloride} \rightarrow \text{this compound} + \text{Hydrochloric Acid} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethynylcyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted acetamides or other derivatives.

Mechanism of Action

The mechanism of action of N-(1-ethynylcyclohexyl)acetamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetamide: A simpler derivative of acetic acid with the formula CH3CONH2.

    N,N-dimethylacetamide: A derivative with two methyl groups attached to the nitrogen atom.

    N-ethylacetamide: A derivative with an ethyl group attached to the nitrogen atom.

Uniqueness

N-(1-ethynylcyclohexyl)acetamide is unique due to the presence of the ethynyl group and the cyclohexyl ring. These structural features confer distinct chemical reactivity and potential biological activity compared to simpler acetamide derivatives.

Properties

IUPAC Name

N-(1-ethynylcyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-10(11-9(2)12)7-5-4-6-8-10/h1H,4-8H2,2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPJVYPPPCRHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCCCC1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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